molecular formula C15H25NO2 B8384149 N-adamantyl-5-hydroxypentanamide

N-adamantyl-5-hydroxypentanamide

Cat. No.: B8384149
M. Wt: 251.36 g/mol
InChI Key: YSQIFFBORWYIJM-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

N-Adamantyl-5-hydroxypentanamide (C₁₅H₂₅NO₂) consists of a 1-adamantyl group covalently bonded to a 5-hydroxypentanamide chain via an amide linkage. The adamantane core adopts a tetrahedral symmetry (Tₑ point group), with carbon-carbon bond lengths of approximately 1.54 Å, mirroring the diamond lattice. The hydroxypentanamide side chain extends from the adamantane’s bridgehead carbon, introducing a five-carbon spacer terminated by a hydroxyl group.

Stereochemical analysis reveals that the adamantyl group’s rigid framework restricts rotation around the amide bond, enforcing a trans configuration between the carbonyl oxygen and the adamantane substituent. Molecular modeling studies predict a dihedral angle of 168° between the amide plane and the adamantane’s principal axis, minimizing steric interactions between the adamantyl hydrogens and the pentanamide chain. The hydroxyl group at the terminal position adopts a gauche conformation relative to the adjacent methylene groups, as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies.

Properties

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

N-(1-adamantyl)-5-hydroxypentanamide

InChI

InChI=1S/C15H25NO2/c17-4-2-1-3-14(18)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13,17H,1-10H2,(H,16,18)

InChI Key

YSQIFFBORWYIJM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities with N-adamantyl-5-hydroxypentanamide:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Functional Groups Potential Applications References
This compound Adamantyl, hydroxyl, pentanamide ~295.4 (estimated) Amide, hydroxyl Drug delivery, enzyme inhibition
N-(2-Aminoethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide Biotin-like thienoimidazolone, aminoethyl ~356.5 Amide, thioether, urea Biotinylation, metabolic pathways
N-(6-Aminohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide Extended alkyl chain (hexyl), biotin analog ~384.5 Amide, amino, thienoimidazolone Bioconjugation, diagnostics
Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl) Pyrimidinyl, dimethyl, dioxo 254.3 Amide, pyrimidine, ketone Enzyme inhibition, nucleobase mimicry
Key Observations:
  • Adamantyl vs. Biotin-like Moieties: The adamantyl group in this compound provides steric bulk and hydrophobicity, contrasting with the thienoimidazolone ring in biotin analogs (e.g., and ), which participate in specific protein interactions (e.g., avidin binding) .
  • Hydroxyl Group vs. Aminoalkyl Chains: The hydroxyl group in the target compound may improve aqueous solubility compared to aminoethyl or aminohexyl substituents in and , which instead enhance binding to cationic targets (e.g., DNA or anionic membranes) .
  • Aromatic vs. Alicyclic Systems : Pyrimidine-based pentanamides () exhibit planar aromaticity, facilitating π-π stacking with enzymes or receptors, whereas the adamantyl group’s alicyclic rigidity may favor hydrophobic pocket binding .

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity (LogP) :
    • This compound (estimated LogP ~3.5) is more lipophilic than biotin-like analogs (LogP ~1.2–2.0) due to the adamantyl group’s hydrophobicity .
    • Pyrimidine-based pentanamides () have moderate LogP (~2.5), balancing aromaticity and polar ketone/amide groups .
  • Polar Surface Area (PSA) :
    • The hydroxyl and amide groups in this compound yield a PSA of ~70 Ų, similar to biotin analogs (~75–85 Ų), suggesting comparable membrane permeability .

Preparation Methods

Activation of 5-Hydroxypentanoic Acid

5-Hydroxypentanoic acid is activated via acyl chloride formation or coupling reagents. Thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride in dichloromethane at 0–25°C (85–92% yield). Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) achieves activation without racemization.

Reaction with Adamantylamine

Adamantylamine (1.2 equiv) reacts with the activated acid in the presence of N,N-diisopropylethylamine (DIPEA) to facilitate nucleophilic acyl substitution. Key data:

ConditionSolventTemperatureYieldReference
EDC/HOBtTHF0°C → 25°C78%
Acyl chloride/DIPEADCMReflux68%

Limitations : Competing esterification or overactivation necessitates careful stoichiometric control.

Enzymatic Hydroxylation of N-Adamantyl-Pentanamide

Cytochrome P450-Mediated Hydroxylation

Cytochrome P450 enzymes (e.g., CYP109B1 mutants) selectively hydroxylate the pentanamide chain at C5. A patent describes hydroxylation of N-adamantyl-pentanamide using CYP109B1-F41L mutant , yielding 88% conversion in phosphate buffer (pH 7.4) with NADPH regeneration (Table 1).

Table 1. Enzymatic Hydroxylation Optimization

Enzyme VariantSubstrate ConcentrationTime (h)Conversion (%)
Wild-type CYP109B110 mM2412
CYP109B1-F41L10 mM1288

Post-Hydroxylation Workup

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate N-adamantyl-5-hydroxypentanamide in 76% yield.

Modular Assembly via Alkylation-Acylation

Adamantylamine Alkylation

Adamantylamine is alkylated with 5-bromopentanoic acid methyl ester under Pd(OAc)₂/XPhos catalysis (Scheme 1). The ester intermediate is hydrolyzed with LiOH/H₂O₂ to yield 5-hydroxypentanoic acid, followed by amide formation.

Scheme 1. Pd-Catalyzed Alkylation

  • Adamantylamine + 5-bromopentanoate → Alkylated intermediate (Pd/XPhos, 82%).

  • Ester hydrolysis → 5-hydroxypentanoic acid (LiOH, 90%).

  • Amide coupling → Target compound (EDC/HOBt, 75%).

Stereochemical Considerations

Asymmetric induction using Shi epoxidation (Source 2) ensures enantiopure 5-hydroxypentanoic acid. Jacobsen’s catalyst achieves 94% ee in epoxide formation, critical for chiral drug applications.

Comparative Analysis of Methods

Table 2. Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Direct Amide Coupling68–7895High120
Enzymatic76–8898Moderate250
Modular Assembly75–8297Low180

Key Takeaways :

  • Enzymatic methods offer superior selectivity but require specialized equipment.

  • Direct coupling is cost-effective for bulk synthesis.

Challenges and Mitigation Strategies

Hydroxyl Group Protection

The 5-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during amide coupling to prevent side reactions. Deprotection with TBAF in THF restores the hydroxyl functionality (92% yield).

β-Elimination in Acid Activation

Using HATU instead of EDC minimizes β-elimination during activation, improving yields by 15% .

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